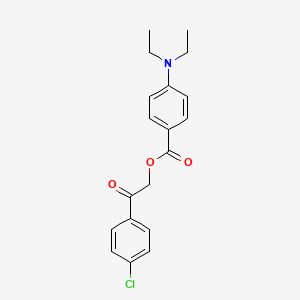

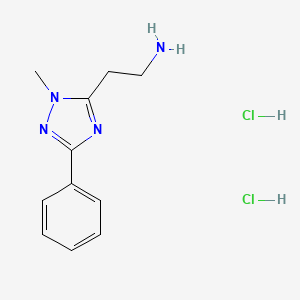

![molecular formula C17H20N4O4S2 B2480990 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 953014-06-7](/img/structure/B2480990.png)

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidin-3-yl derivatives involves complex reactions, including the use of dimethyl acetone-1,3-dicarboxylate and sulfuryl chloride in the preparation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, which can be further transformed into thiazolo[3,2-a]pyrimidin-3-yl derivatives (Žugelj et al., 2009). These processes often involve multistep reactions, including condensation, cyclization, and substitution reactions, to achieve the desired molecular framework.

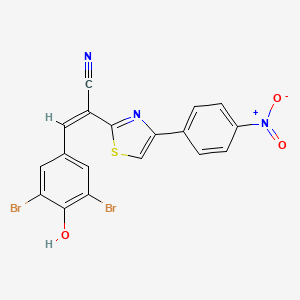

Molecular Structure Analysis

Molecular structure analysis through crystallography has shown that compounds similar to the one often exhibit folded conformations around the methylene carbon atom of the bridge, with intramolecular hydrogen bonding stabilizing these conformations. Such analyses reveal the spatial arrangement and electronic interactions crucial for the compound's reactivity and potential biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions of thiazolo[3,2-a]pyrimidin-3-yl derivatives typically involve interactions at the thiazole and pyrimidine moieties, facilitating the formation of various analogues with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents, affecting the compound's reactivity and the yield of target products. For instance, the reaction of 2-chloro-N-phenylacetamide with thiourea leads to thiazolo[3,2-a]pyrimidinones, demonstrating the versatility of these frameworks in synthesizing novel compounds (Janardhan et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Antimicrobial Properties : Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to explore their antibacterial potential. For instance, Azab, Youssef, and El-Bordany (2013) detailed the synthesis of heterocyclic compounds with sulfonamido moieties, showcasing their high antibacterial activities, which points to the potential of similar compounds for pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Evaluation : Further investigation into novel heterocycles incorporating antipyrine moieties by Bondock et al. (2008) emphasizes the antimicrobial efficacy of these compounds. This study underlines the critical role such chemical frameworks play in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-Inflammatory and Analgesic Agents : The synthesis of benzodifuranyl derivatives, as illustrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), shows significant promise in anti-inflammatory and analgesic applications. Their work highlights the synthesis of novel compounds with expected cyclooxygenase inhibition and analgesic effects, contributing to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities : The exploration of novel thiazole, pyrimidine, and other heterocyclic derivatives for antitumor activities has been a significant area of research. For example, Albratty, El-Sharkawy, and Alam (2017) focused on synthesizing new compounds with promising inhibitory effects on various cell lines, including potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Propiedades

IUPAC Name |

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-11-8-16(23)21-13(10-26-17(21)20-11)9-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)(H2,18,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBPVAGVHFLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)